

# Thermochemical data for ethyl 2-octynoate

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## Compound of Interest

Compound Name: Ethyl 2-octynoate

Cat. No.: B080503

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## An In-depth Technical Guide on the Thermochemical Data for Ethyl 2-octynoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **ethyl 2-octynoate**. It includes quantitative data, detailed experimental protocols for its determination, and visualizations of relevant workflows and metabolic pathways. This document is intended to be a valuable resource for professionals in research, science, and drug development who require accurate thermochemical information for this compound.

## Core Thermochemical Data

The primary experimental thermochemical data available for **ethyl 2-octynoate** pertains to its liquid phase. These values were determined by Moureu and Andre in 1914 and are curated by the National Institute of Standards and Technology (NIST).<sup>[1]</sup>

Table 1: Thermochemical Properties of Liquid Ethyl 2-octynoate

Property	Symbol	Value	Units	Method	Reference
Enthalpy of Combustion	$\Delta C H^{\circ} \text{liquid}$	-5837.9	kJ/mol	Combustion Calorimetry (Ccb)	Moureu and Andre, 1914
Enthalpy of Formation	$\Delta f H^{\circ} \text{liquid}$	$-383.8 \pm 5.0$	kJ/mol	Combustion Calorimetry (Ccb)	Recalculated by NIST

Note: The enthalpy of formation has been recalculated by NIST using modern thermochemical values for CO<sub>2</sub> and H<sub>2</sub>O.

At present, there is a lack of experimentally determined data for other key thermochemical properties of **ethyl 2-octynoate**, such as the enthalpy of vaporization ( $\Delta_{\text{vap}}H^\circ$ ), heat capacity ( $C_p$ ), and enthalpy of fusion ( $\Delta_{\text{fus}}H^\circ$ ).

## Experimental Protocols

The determination of the enthalpy of combustion of **ethyl 2-octynoate** was historically carried out using bomb calorimetry. While the specific details of the original 1914 experiment by Moureu and Andre are not readily available, a detailed protocol can be reconstructed based on the established principles of bomb calorimetry from that era, such as with a Berthelot-type calorimeter, and incorporating modern best practices for handling volatile organic liquids.<sup>[2][3]</sup>

## Determination of the Enthalpy of Combustion via Bomb Calorimetry

This protocol outlines the steps for determining the enthalpy of combustion of a volatile liquid like **ethyl 2-octynoate** using a constant-volume bomb calorimeter.

### 2.1.1. Principle

A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath of known volume. The enthalpy of combustion is calculated from the measured temperature change of the water.

### 2.1.2. Apparatus

- Constant-volume bomb calorimeter (e.g., Parr-type)
- Steel combustion bomb
- Calorimeter bucket (water container)
- High-precision thermometer ( $\pm 0.001\text{ }^\circ\text{C}$ )

- Stirring mechanism
- Oxygen cylinder with pressure regulator
- Pellet press
- Crucible (platinum or nickel-chromium)
- Fuse wire (e.g., nickel-chromium or platinum)
- Syringe for sample handling
- Analytical balance ( $\pm 0.0001$  g)

### 2.1.3. Procedure

- Calorimeter Calibration:
  - The heat capacity of the calorimeter system ( $C_{cal}$ ) is determined by combusting a standard substance with a precisely known enthalpy of combustion, typically benzoic acid.
  - A pellet of benzoic acid (approximately 1 g) is weighed and placed in the crucible.
  - A fuse wire of known length is attached to the electrodes of the bomb head, with the wire in contact with the benzoic acid pellet.
  - The bomb is assembled, sealed, and purged of air before being filled with high-purity oxygen to a pressure of approximately 25-30 atm.
  - The bomb is submerged in a known mass of water in the calorimeter bucket.
  - The initial temperature of the water is recorded after thermal equilibrium is reached.
  - The sample is ignited, and the temperature is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
  - The temperature change ( $\Delta T$ ) is corrected for heat exchange with the surroundings.

- The heat capacity of the calorimeter is calculated using the known enthalpy of combustion of benzoic acid and the corrected temperature rise.
- Sample Preparation and Combustion (**Ethyl 2-octynoate**):
  - Due to its volatility, **ethyl 2-octynoate** must be handled carefully to prevent evaporation during weighing and transfer.<sup>[4]</sup>
  - A gelatin capsule is tared, and a precise amount of **ethyl 2-octynoate** (approximately 0.5-0.8 g) is injected into the capsule using a syringe. The capsule is then weighed to determine the exact mass of the sample.
  - Alternatively, the liquid can be weighed in a tared crucible and covered with a disc to minimize evaporation.<sup>[4]</sup>
  - A fuse wire is attached to the bomb electrodes, making contact with the sample capsule.
  - A small, known amount of distilled water (approx. 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.
  - The bomb is sealed, pressurized with oxygen, and placed in the calorimeter as described in the calibration step.
  - The sample is ignited, and the temperature change is recorded.

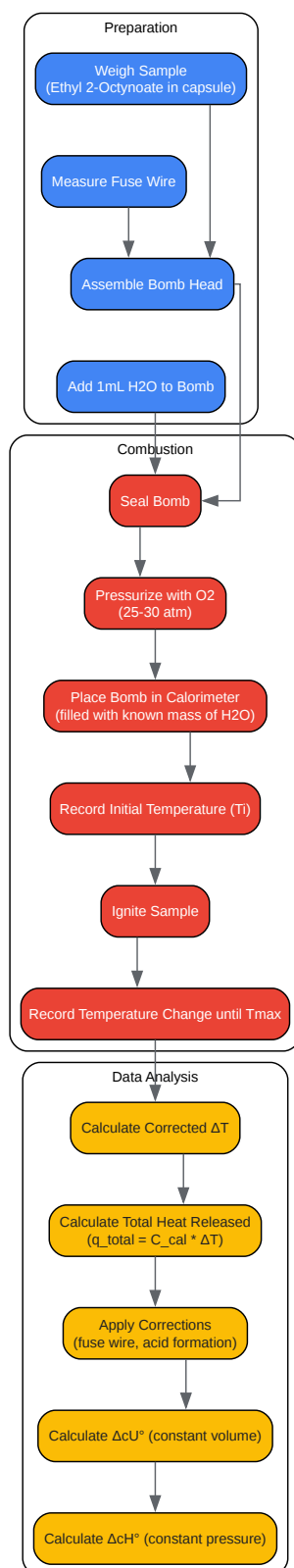
#### 2.1.4. Data Analysis

- The total heat released ( $q_{\text{total}}$ ) is calculated from the heat capacity of the calorimeter ( $C_{\text{cal}}$ ) and the corrected temperature rise ( $\Delta T$ ):
  - $q_{\text{total}} = C_{\text{cal}} * \Delta T$
- Corrections are made for the heat released by the combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb.
- The heat of combustion of the sample ( $q_{\text{sample}}$ ) is determined by subtracting the heat contributions from the fuse wire and acid formation from the total heat released.

- The molar enthalpy of combustion ( $\Delta_c U^\circ$ ) at constant volume is calculated by dividing  $q_{\text{sample}}$  by the number of moles of the sample.
- The enthalpy of combustion at constant pressure ( $\Delta_c H^\circ$ ) is then calculated using the following equation, where  $\Delta n_{\text{gas}}$  is the change in the number of moles of gas in the combustion reaction:
  - $\Delta_c H^\circ = \Delta_c U^\circ + \Delta n_{\text{gas}} RT$

## Visualizations

### Experimental Workflow for Bomb Calorimetry



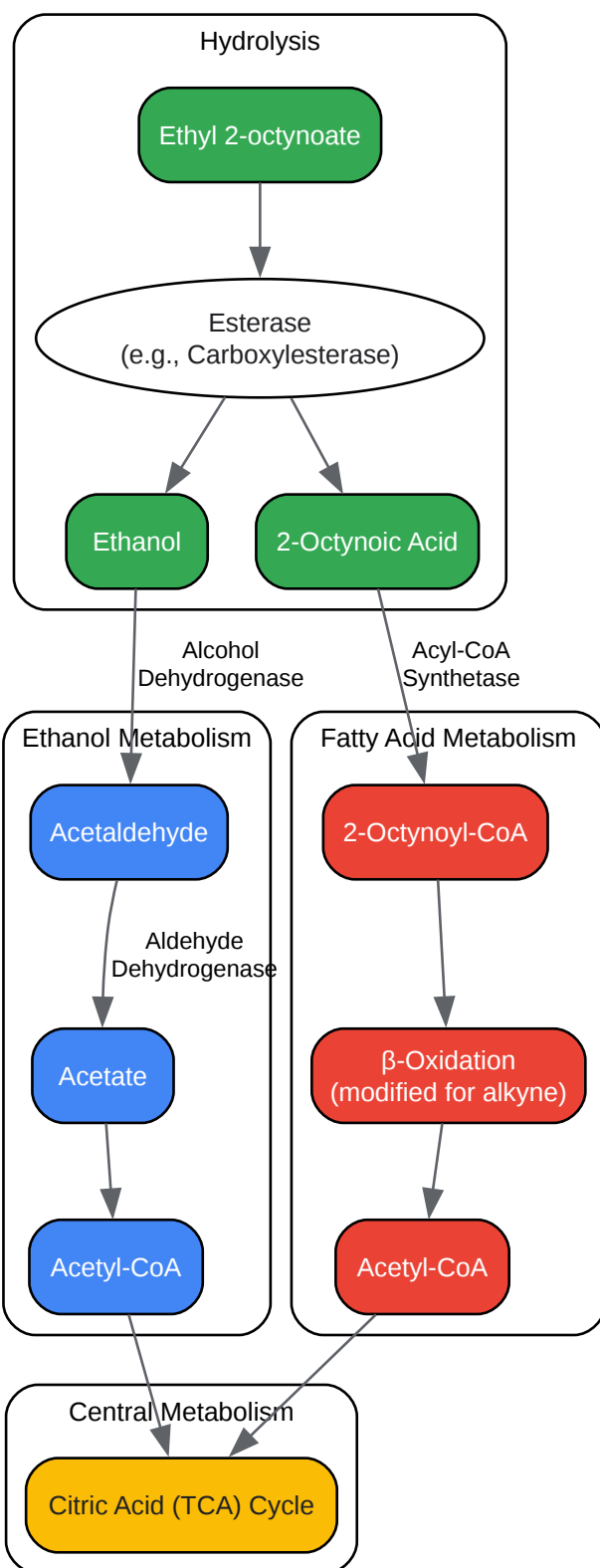
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Caption: Workflow for determining the enthalpy of combustion.

## Postulated Metabolic Pathway of Ethyl 2-octynoate

While specific metabolic studies on **ethyl 2-octynoate** are not available, its metabolic fate can be postulated based on the known pathways for similar esters, such as ethyl octanoate.<sup>[5][6]</sup>

The primary metabolic step is expected to be hydrolysis, followed by the independent metabolism of the resulting alcohol and fatty acid.



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Caption: Postulated metabolic pathway of **ethyl 2-octynoate**.



## Computational Thermochemistry

To date, no specific computational studies using high-accuracy methods such as Gaussian-4 (G4) or Gaussian-3 (G3) theory for the calculation of the thermochemical properties of **ethyl 2-octynoate** have been identified in the literature.[7][8] Such computational studies could provide valuable theoretical estimates for properties that have not been experimentally determined, including gas-phase enthalpy of formation, heat capacity, and entropy.

## Conclusion

The available thermochemical data for **ethyl 2-octynoate** is limited to its liquid-phase enthalpy of combustion and formation, determined historically through bomb calorimetry. This guide provides a detailed, reconstructed protocol for this experimental method. Further experimental and computational research is warranted to determine other critical thermochemical properties of this compound, which would be of significant benefit to researchers and professionals in chemistry and drug development.

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